molecular formula C12H11ClN2O B8299523 4-(4-Chloro-3-methyl-phenyl)-6-methyl-1h-pyrimidin-2-one

4-(4-Chloro-3-methyl-phenyl)-6-methyl-1h-pyrimidin-2-one

Cat. No. B8299523
M. Wt: 234.68 g/mol
InChI Key: NINUAQTUQVBISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(4-chloro-3-methyl-phenyl)-6-methyl-1H-pyrimidin-2-one (9.78 g, 41.7 mmol) and phosphoroxychloride (98 mL) according to the general procedure I. Obtained as an off-white solid (7.38 g, 70%). MS (ISP) 253.1 [(M+H)+]; mp 131° C.
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([CH3:14])[NH:11][C:10](=O)[N:9]=2)=[CH:4][C:3]=1[CH3:16].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:10]1[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([CH3:16])[CH:4]=2)[CH:13]=[C:12]([CH3:14])[N:11]=1

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1=NC(NC(=C1)C)=O)C
Name
Quantity
98 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=CC(=C(C=C1)Cl)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.